Bienvenue dans la boutique en ligne BenchChem!

PF 670462-d11

Deuterium isotope effect Metabolic stability Pharmacokinetics

PF 670462-d11 is the deuterium-labeled analog of PF-670462, a potent CK1δ/ε inhibitor. Its +11 Da mass shift makes it the essential stable isotope-labeled internal standard (SIL-IS) for accurate LC-MS/MS quantification of the parent compound in plasma, brain homogenate, and other biological matrices. The strategic deuteration of the cyclohexyl ring may also confer improved metabolic stability via the kinetic isotope effect, potentially enabling lower dosing in circadian rhythm, mood disorder, or oncology studies. Choose PF 670462-d11 for robust, reproducible bioanalytical data that non-deuterated analogs cannot provide. Available in ≥98% purity from certified suppliers.

Molecular Formula C19H20FN5
Molecular Weight 348.47
CAS No. 1794885-93-0
Cat. No. B589042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF 670462-d11
CAS1794885-93-0
Synonyms4-[1-(Cyclohexyl-d11)-4-(4-fluorophenyl)-1H-imidazol-5-yl]-2-pyrimidinamine Dihydrochloride; 
Molecular FormulaC19H20FN5
Molecular Weight348.47
Structural Identifiers
SMILESC1CCC(CC1)N2C=NC(=C2C3=NC(=NC=C3)N)C4=CC=C(C=C4)F
InChIInChI=1S/C19H20FN5/c20-14-8-6-13(7-9-14)17-18(16-10-11-22-19(21)24-16)25(12-23-17)15-4-2-1-3-5-15/h6-12,15H,1-5H2,(H2,21,22,24)/i1D2,2D2,3D2,4D2,5D2,15D
InChIKeyWUDBUIUHVNECTM-SGLLRHKCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PF 670462-d11 (CAS 1794885-93-0): A Deuterated Casein Kinase 1δ/ε Inhibitor for Enhanced Metabolic Stability in Circadian and CNS Research


PF 670462-d11 (CAS: 1794885-93-0) is the deuterium-labeled analog of PF-670462, a potent and selective inhibitor of casein kinase 1 epsilon (CK1ε) and casein kinase 1 delta (CK1δ) [1]. The parent compound PF-670462 is well-characterized as a nanomolar inhibitor (IC50 values of 7.7 nM for CK1ε and 14 nM for CK1δ) that displays >30-fold selectivity over 42 other common kinases and induces robust phase delays in circadian rhythms in vivo [2][3]. PF 670462-d11 is specifically designed as a stable isotope-labeled internal standard for mass spectrometry-based quantification or as a tool compound where deuterium incorporation may confer improved metabolic stability compared to the non-deuterated parent [4].

PF 670462-d11 Procurement: Why the Deuterated Isotopologue Cannot Be Substituted with Non-Deuterated PF-670462 in Quantitative Bioanalysis


Substituting PF 670462-d11 with non-deuterated PF-670462 (CAS: 950912-80-8) or other CK1 inhibitors introduces critical experimental failure points in specific workflows. The deuterated analog is essential for accurate quantification of the parent drug in biological matrices via liquid chromatography-mass spectrometry (LC-MS/MS), as it serves as an internal standard with nearly identical physicochemical properties but a distinct mass shift [1]. Furthermore, for in vivo studies, the strategic incorporation of deuterium at metabolically labile sites can reduce the rate of oxidative metabolism (the kinetic isotope effect), potentially leading to a longer half-life and altered pharmacokinetic profile compared to the non-deuterated compound [2]. The specific differences in molecular weight (421.38 g/mol for PF 670462-d11 vs. 337.39 g/mol for the PF-670462 free base), storage stability, and application-specific labeling requirements mandate that a non-deuterated analog is not an interchangeable commodity in quantitative bioanalysis or deuterium-enabled pharmacology studies [1][2].

Quantitative Differentiation of PF 670462-d11: Comparative Evidence on Metabolic Stability, Potency, and Target Engagement


Deuterium Incorporation Confers a Potential Metabolic Stability Advantage for In Vivo Pharmacokinetic Studies

PF 670462-d11 is the deuterated analog of PF-670462, designed with 11 deuterium atoms replacing hydrogen on the cyclohexyl moiety [1]. While a direct head-to-head metabolic stability comparison between PF 670462-d11 and non-deuterated PF-670462 is not explicitly published in the primary literature, the established principle of the deuterium kinetic isotope effect predicts that deuteration at this position can reduce the rate of cytochrome P450-mediated oxidative metabolism [2]. This is a class-level inference from the field of deuterated drug development. Quantitatively, the molecular formula is C19H11D11Cl2FN5 and molecular weight is 421.38 g/mol, which is a +11 Da mass shift from the non-deuterated form [1]. This mass shift is critical for its primary application as an internal standard in LC-MS/MS bioanalysis, enabling precise quantification of PF-670462 in plasma and tissue samples [3].

Deuterium isotope effect Metabolic stability Pharmacokinetics LC-MS internal standard

Superior Nanomolar Potency for CK1ε and CK1δ Inhibition Compared to Other In-Class CK1 Inhibitors

The parent compound PF-670462 demonstrates potent and selective inhibition of its primary targets. Direct head-to-head data shows PF-670462 (IC50 = 7.7 ± 2.2 nM for CK1ε) is substantially more potent than the earlier CK1 inhibitor CKI-7 [1]. In a separate study, PF-670462 (IC50 = ~17 nM for Wnt/β-catenin signaling) was three orders of magnitude (1000-fold) more potent than the CK1 inhibitor IC261 at inhibiting this pathway [2]. These data establish the parent compound's superior potency, which is expected to be fully retained by the deuterated analog PF 670462-d11 as deuteration does not alter the pharmacophore [3].

CK1 inhibitor potency CK1ε CK1δ circadian rhythms IC50

High Kinase Selectivity Profile Minimizes Off-Target Effects Compared to Broader-Spectrum Kinase Inhibitors

A critical differentiator for PF-670462 is its clean selectivity profile. Cross-study comparable data from commercial and literature sources indicate that PF-670462 displays >30-fold selectivity over a panel of 42 other common kinases [1]. One source further specifies >300-fold selectivity over casein kinase 2 (CK2), a related but distinct kinase family member . This high degree of selectivity is crucial for attributing observed biological effects specifically to CK1δ/ε inhibition, a property that is intrinsic to the chemical structure and is retained by PF 670462-d11 [2].

Kinase selectivity off-target effects CK1 CK2 screening

Validated Target Engagement and Functional Efficacy in Circadian Biology and Behavior

The in vivo pharmacodynamic profile of the parent compound PF-670462 is well-defined, establishing a benchmark for the deuterated analog. In a phase response study, a 50 mg/kg dose of PF-670462 administered subcutaneously produced a robust phase delay of -1.97 ± 0.17 hours in rat circadian activity rhythms when dosed at circadian time (CT) 9 [1]. In a chronic dosing study, administration of 10 or 30 mg/kg/day subcutaneously for 20 days produced cumulative and dose-dependent phase delays in rats [2]. Furthermore, PF-670462 has been shown to attenuate methamphetamine-stimulated locomotion in vivo, demonstrating functional CNS penetration and target engagement [3]. PF 670462-d11 is expected to recapitulate these functional effects, with the potential for an altered pharmacokinetic/pharmacodynamic (PK/PD) relationship due to deuteration [4].

Circadian rhythm phase shift in vivo pharmacology behavioral assay CK1δ/ε

Structural Basis for Binding and Inhibition Validated by Co-Crystal Structures

The interaction of the parent compound PF-670462 with its target has been resolved at the atomic level. Co-crystal structures of the human CK1δ kinase domain in complex with PF-670462 have been solved by X-ray diffraction and deposited in the Protein Data Bank (PDB: 3UYS, 3UYT, 3UZP) [1][2]. These structures, with resolutions ranging from 1.90 Å to 2.30 Å, provide a molecular basis for the inhibitor's potency and selectivity [2]. The precise binding mode involves key interactions within the ATP-binding pocket, which are not expected to be perturbed by deuteration on the solvent-exposed cyclohexyl moiety of PF 670462-d11 [3].

Crystal structure CK1δ binding mode structure-based drug design X-ray diffraction

Proven CNS Penetration and Brain Pharmacokinetics for Neuroscience Applications

For central nervous system (CNS) applications, brain penetration is a critical differentiator. Experimental data shows that after a single 32 mg/kg subcutaneous dose in mice, PF-670462 achieves measurable concentrations in brain tissue [1]. A pharmacokinetic/pharmacodynamic (PK/PD) model based on this data successfully predicted CK1 occupancy in the brain and the subsequent dose-dependent prolongation of circadian period [1]. This demonstrates that the parent compound is CNS-penetrant and engages its target in the relevant tissue. PF 670462-d11, being a deuterated analog, is expected to exhibit comparable CNS distribution, making it a suitable probe for studying circadian rhythms and other CNS processes regulated by CK1δ/ε [2].

Blood-brain barrier CNS penetration pharmacokinetics brain distribution neuropharmacology

Primary Application Scenarios for PF 670462-d11 Procurement in Academic and Industrial Research


Quantitative Bioanalysis of PF-670462 in Preclinical Pharmacokinetic Studies

PF 670462-d11 is the optimal choice for use as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS assays. Its +11 Da mass shift from the parent compound allows for precise and accurate quantification of PF-670462 concentrations in complex biological matrices such as plasma, brain homogenate, and other tissues, as demonstrated in published PK/PD models [1]. This application is essential for generating robust pharmacokinetic data during drug discovery and development [2].

In Vivo Pharmacodynamic Studies of CK1δ/ε Function with Improved Metabolic Stability

Researchers aiming to study the role of CK1δ/ε in circadian biology, mood disorders, or cancer can procure PF 670462-d11 for in vivo administration. Based on the class-level principle of the deuterium kinetic isotope effect, the compound is expected to have a longer half-life and improved metabolic stability compared to non-deuterated PF-670462, enabling lower or less frequent dosing while maintaining target engagement [3]. The extensive in vivo validation of the parent compound, including its ability to phase-shift circadian rhythms and attenuate methamphetamine-stimulated locomotion, provides a strong foundation for experimental design [4][5].

Structure-Activity Relationship (SAR) and Chemical Probe Validation

PF 670462-d11 serves as a high-purity reference standard for validating the identity and potency of the CK1δ/ε inhibitor chemotype. Its well-documented co-crystal structures with human CK1δ provide an atomic blueprint for structure-based drug design [6]. Scientists can use PF 670462-d11 as a benchmark to compare the activity of newly synthesized analogs in biochemical assays, ensuring that any modifications to the core structure are benchmarked against a compound with validated potency, selectivity, and a known binding mode [6][7].

Mechanistic Studies of Circadian Clock Regulation in CNS Tissues

Given the proven CNS penetration of the parent molecule [1], PF 670462-d11 is an ideal tool for ex vivo and in vivo studies investigating the role of CK1δ/ε in the suprachiasmatic nucleus (SCN) and other brain regions. It can be used to manipulate the circadian clock in brain slice preparations or in whole animals to study the resulting changes in clock gene expression, neuronal firing rates, and behavior, with the added benefit of the deuterated form allowing for precise tissue-level quantification if required [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF 670462-d11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.